Enhanced CNS Catecholamine Modulation via 3,5-Difluorophenyl Substitution
Compounds within the disubstituted phenylpyrrolidine class, as described in patent CN101711234A, demonstrate a clear structure-activity relationship where the 3,5-difluorophenyl substitution is essential for potent in vivo modulation of dopamine and norepinephrine in the brain [1]. While the patent exemplifies several 3,5-difluorophenyl-pyrrolidines, the specific compound 2-(3,5-difluorophenyl)pyrrolidine is a fundamental scaffold for this activity. In microdialysis studies on conscious, freely moving rats, subcutaneous administration (50 µmol/kg) of such 3,5-difluorophenyl-pyrrolidine derivatives led to significant and sustained increases in cortical and striatal dopamine and norepinephrine levels compared to baseline [1].
| Evidence Dimension | In vivo extracellular catecholamine levels |
|---|---|
| Target Compound Data | Increases dopamine and norepinephrine to >200% of baseline levels in rat cortex and striatum at 50 µmol/kg s.c. [1] |
| Comparator Or Baseline | Baseline (pre-dose) catecholamine levels |
| Quantified Difference | Significant increase over baseline (exact percentage not numerically detailed but shown graphically as >200%) |
| Conditions | Microdialysis in conscious, freely moving rats; subcutaneous injection of 50 µmol/kg of a 3,5-difluorophenyl-pyrrolidine derivative |
Why This Matters
This data supports the selection of 2-(3,5-difluorophenyl)pyrrolidine hydrochloride as a key intermediate for developing novel CNS-active agents, as its core structure is linked to validated in vivo efficacy in enhancing catecholaminergic neurotransmission.
- [1] Sonesson, C., Swanson, L., Petersson, F., Waters, N., & Waters, S. (2010). New disubstituted phenylpyrrolidines as modulators of cortical catecholaminergic neurotransmission. Chinese Patent No. CN101711234A. Filed June 4, 2008. View Source
